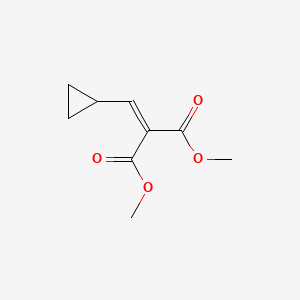

Dimethyl 2-(cyclopropylmethylene)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(cyclopropylmethylidene)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJFXICLEBEWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 2 Cyclopropylmethylene Malonate

Established Synthetic Pathways

The traditional and most direct methods for synthesizing dimethyl 2-(cyclopropylmethylene)malonate rely on well-established chemical reactions that have been refined over time. These pathways include the Knoevenagel condensation and various olefination strategies.

Condensation Reactions Involving Dimethyl Malonate and Cyclopropylcarbaldehydes

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as dimethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. mdpi.com In this specific synthesis, dimethyl malonate reacts with cyclopropanecarboxaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), often with the addition of a catalytic amount of acetic acid. nih.gov

The general mechanism, catalyzed by a base like piperidine, involves the deprotonation of dimethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclopropanecarboxaldehyde. The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final product, this compound. researchgate.net

Lewis acids, such as titanium tetrachloride (TiCl₄), can also be employed to promote the Knoevenagel condensation. nih.goveurekaselect.com In these cases, TiCl₄ activates the aldehyde, making it more susceptible to nucleophilic attack by the dimethyl malonate. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the liberated HCl. nih.gov

Olefination Strategies from Relevant Precursors

Olefination reactions provide an alternative route to this compound. These methods involve the creation of the double bond by coupling a phosphorus-stabilized carbanion with a suitable carbonyl compound.

One prominent method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is typically more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgalfa-chemistry.com In the context of synthesizing the target molecule, this would involve the reaction of a phosphonate (B1237965) ester, such as diethyl (2,2-dimethoxycarbonylethyl)phosphonate, with cyclopropanone. The phosphonate carbanion is generated in situ using a base like sodium hydride. alfa-chemistry.com The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.org

Another, though less common for this specific transformation, olefination method is the Tebbe olefination . The Tebbe reagent, an organotitanium compound, is known for its ability to methylenate carbonyl compounds, including esters and ketones. santiago-lab.comorganic-chemistry.orgwikipedia.org Theoretically, it could be applied to a precursor like dimethyl 2-oxocyclopropylmalonate to introduce the methylene group, though this specific application is not widely reported. The reaction proceeds through an oxatitanacyclobutane intermediate. youtube.com

Advanced and Green Chemistry Approaches in Synthesis

In recent years, a significant focus in chemical synthesis has been the development of more efficient, cost-effective, and environmentally friendly methods. This has led to the exploration of advanced catalytic systems and greener reaction conditions for the synthesis of this compound.

Catalytic Synthesis Protocols for Enhanced Efficiency

To improve the efficiency of the Knoevenagel condensation, various catalytic systems have been investigated. The use of immobilized catalysts, such as gelatin immobilized on a polymeric support, has been shown to be effective for the condensation of aldehydes with diethyl malonate. amazonaws.com This approach allows for easy recovery and reuse of the catalyst, contributing to a more sustainable process. Another strategy involves the use of a cross-linked polystyrene-TiCl₄ complex as a reusable Lewis acid catalyst, which can facilitate the reaction under solvent-free conditions. researchgate.net Heterobimetallic complexes have also been developed that can act as both a Lewis acid and a Brønsted base, mimicking enzymatic activity and promoting asymmetric Michael additions of dimethyl malonate to cyclic enones, a reaction class relevant to the potential derivatization of the target molecule. conicet.gov.ar

Solvent-Free and Environmentally Conscious Preparations

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free Knoevenagel condensations have been developed, often utilizing mechanochemical methods (milling) or microwave irradiation to promote the reaction. researchgate.nettue.nlresearchgate.net Microwave-assisted Knoevenagel condensations have been shown to proceed rapidly, with reaction times often reduced to seconds or minutes, and result in excellent yields. eurekaselect.comoatext.com These reactions can be performed using catalysts such as ammonium (B1175870) acetate (B1210297) or porous calcium hydroxyapatite (B223615) under solvent-free conditions. mdpi.comoatext.com

The use of greener solvents is another important consideration. Agro-waste extracts, such as the water extract of mango peel ash, have been explored as sustainable catalytic media for Knoevenagel condensations. eurekaselect.comacgpubs.org These extracts can serve as both the catalyst and the solvent, offering a biodegradable and cost-effective alternative to traditional organic solvents.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key factors that are often adjusted include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For the Knoevenagel condensation, the selection of the catalyst and solvent system is critical. While traditional methods often employ piperidine and acetic acid in solvents like benzene (B151609) or toluene (B28343) at elevated temperatures, modern approaches have demonstrated high yields at room temperature using catalysts like immobilized gelatin in DMSO or under solvent-free microwave conditions. nih.govamazonaws.comeurekaselect.com The removal of water, a byproduct of the condensation, for instance through azeotropic distillation, can also shift the equilibrium towards the product and improve yields. thermofisher.com

The following table presents a summary of various reported conditions for Knoevenagel-type condensations, illustrating the impact of different parameters on reaction outcomes. While not all examples are specific to cyclopropanecarboxaldehyde, they provide a clear indication of the trends in optimization for this class of reaction.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | Piperidine, Acetic Acid | Benzene | 80 | 1.5 h | 75 | nih.gov |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄, Pyridine | CH₂Cl₂ | Room Temp. | - | 79 | nih.gov |

| Various Aromatic Aldehydes | Diethyl Malonate | Immobilized Gelatin | DMSO | Room Temp. | - | 85-90 | amazonaws.com |

| Various Aromatic Aldehydes | Cyanoacetamide | Ammonium Acetate | Solvent-free (Microwave) | - | 30-60 s | 81-99 | oatext.com |

| p-hydroxybenzaldehydes | Malonic Acid | Piperidine | Toluene | 120 (Microwave) | 20 min | 85-97 | frontiersin.org |

| Aromatic Aldehydes | Malononitrile | Water Extract of Mango Peel Ash | Solvent-free (Microwave) | - | - | High | eurekaselect.com |

Influence of Catalysts, Bases, and Additives.

The choice of catalyst, base, and any additives is crucial for the successful synthesis of this compound, influencing both the reaction rate and the final yield. The Knoevenagel condensation is characteristically catalyzed by weakly basic amines. wikipedia.org

Catalysts and Bases:

Commonly employed catalysts for this type of transformation are secondary amines such as piperidine. nih.govorgsyn.org These amines are sufficiently basic to deprotonate the dimethyl malonate, forming a reactive enolate intermediate, but are not so strong as to induce self-condensation of the aldehyde reactant. wikipedia.org Other bases that can be utilized include primary amines like ethylamine. organicreactions.org The catalytic cycle involves the amine activating the active methylene compound.

In some procedures, the amine acts as both the catalyst and the base. For instance, piperidine is often used in catalytic amounts to facilitate the reaction. orgsyn.org

Additives:

Acetic acid is a common additive in Knoevenagel condensations, often used in conjunction with a base like piperidine. nih.govorgsyn.org The acetic acid can act as a co-catalyst and helps to protonate the intermediate alkoxide, facilitating the final elimination of a water molecule to form the desired α,β-unsaturated product. The combination of a weak base and a weak acid can lead to higher yields and cleaner reactions. nih.gov

The table below summarizes the typical catalysts, bases, and additives used in Knoevenagel condensations relevant to the synthesis of this compound.

| Role | Compound | Function | Typical Examples |

| Catalyst/Base | Piperidine | A weak base that facilitates the deprotonation of dimethyl malonate. nih.govorgsyn.org | Used in catalytic amounts. |

| Additive | Acetic Acid | Acts as a co-catalyst to promote dehydration. nih.govorgsyn.org | Often used in conjunction with piperidine. |

| Catalyst | Gelatine | A biocatalyst that can be used under mild conditions. amazonaws.com | Immobilized gelatine has been shown to be effective for similar condensations. amazonaws.com |

Impact of Temperature, Pressure, and Reaction Time on Process Performance.

The operational parameters of temperature, pressure, and reaction time are critical in optimizing the synthesis of this compound, directly affecting the reaction's efficiency, yield, and purity of the product.

Temperature:

The reaction temperature for Knoevenagel condensations can vary depending on the specific reactants and solvent used. For the condensation of an aldehyde with a malonate ester, temperatures ranging from room temperature to reflux are common. For example, a similar reaction involving 2-(1-phenylvinyl)benzaldehyde and dimethyl malonate was carried out at 80 °C in benzene. nih.gov In another instance, the condensation of salicylaldehyde (B1680747) with ethyl malonate was conducted at the reflux temperature of ethanol. orgsyn.org For the synthesis of this compound, a moderately elevated temperature is likely necessary to ensure a reasonable reaction rate without promoting side reactions.

Pressure:

Knoevenagel condensations are typically performed under atmospheric pressure, and there is no indication in the relevant literature that pressurization is required or beneficial for this type of reaction.

Reaction Time:

The duration of the reaction is dependent on the temperature and the reactivity of the substrates. Reaction times can range from a few hours to overnight. For instance, a 3-hour reflux was sufficient for the reaction between salicylaldehyde and ethyl malonate. orgsyn.org In another case, a reaction time of 1.5 hours at 80 °C yielded the desired benzylidene malonate. nih.gov Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is standard practice to determine the optimal reaction time.

An important aspect of driving the reaction to completion is the removal of the water formed during the condensation. This is often achieved by azeotropic distillation with a suitable solvent like benzene or toluene, or by using a Dean-Stark apparatus. thermofisher.com

The following table provides a summary of the typical reaction conditions for Knoevenagel condensations applicable to the synthesis of this compound.

| Parameter | Condition | Impact on Process | Example |

| Temperature | 80 °C to Reflux | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase side products. nih.govorgsyn.org | 80 °C in benzene nih.gov or reflux in ethanol. orgsyn.org |

| Pressure | Atmospheric | Standard condition for this type of reaction. | Not specified, assumed atmospheric. |

| Reaction Time | 1.5 - 3 hours | Determines the extent of conversion. Should be optimized to maximize yield and minimize degradation. nih.govorgsyn.org | 1.5 hours at 80 °C nih.gov or 3 hours at reflux. orgsyn.org |

Reactivity Profiles and Reaction Mechanisms of Dimethyl 2 Cyclopropylmethylene Malonate

General Considerations of the Activated Exocyclic Double Bond

The exocyclic double bond in Dimethyl 2-(cyclopropylmethylene)malonate is electronically deficient, a characteristic feature of Michael acceptors. wikipedia.org This deficiency is induced by the strong electron-withdrawing nature of the two geminal methoxycarbonyl (ester) groups. These groups delocalize the π-electron density of the double bond, creating a significant partial positive charge on the β-carbon—the carbon atom of the double bond that is attached to the cyclopropyl (B3062369) group. This polarization renders the β-carbon highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com Consequently, compounds with this structural motif, such as arylidene malonates, are well-recognized as valuable precursors for reactions involving Michael additions. researchgate.net The presence of the cyclopropyl ring also influences the bond's reactivity through its ability to stabilize adjacent carbocations via orbital overlap, a factor that can come into play in certain reaction transition states.

Michael Addition Reactions

The primary mode of reactivity for this compound is the Michael addition, a conjugate addition of a nucleophile to the electrophilic β-carbon of the activated alkene. wikipedia.org This reaction is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

As a potent Michael acceptor, this compound is expected to react with a wide array of soft nucleophiles. The scope of suitable nucleophiles is broad, encompassing carbon-centered nucleophiles as well as heteroatom nucleophiles. masterorganicchemistry.com

Table 1: Potential Nucleophiles for Michael Addition

| Nucleophile Class | Specific Examples | Resulting Reaction Type |

|---|---|---|

| Carbon Nucleophiles | Enolates (e.g., from malonic esters, β-ketoesters), Organocuprates | C-C Bond Formation |

| Nitrogen Nucleophiles | Primary and Secondary Amines | Aza-Michael Addition |

| Oxygen Nucleophiles | Alcohols, Phenols | Oxa-Michael Addition |

The reaction's success can be influenced by the nucleophile's reactivity and steric bulk, as well as the reaction conditions, such as the choice of solvent and base. While soft nucleophiles generally favor 1,4-addition, hard nucleophiles like organolithium or Grignard reagents may lead to competing 1,2-addition at one of the carbonyl groups. masterorganicchemistry.com

Controlling the stereochemistry of the newly formed stereocenter(s) is a critical aspect of modern organic synthesis. Asymmetric Michael additions to substrates like this compound can be achieved with high levels of stereocontrol by employing chiral catalysts. These methods are vital for producing enantioenriched molecules for various applications. nih.govmdpi.com

Two principal strategies dominate this field:

Organocatalysis : Chiral secondary amines, such as those derived from proline, or bifunctional catalysts like thioureas and squaramides derived from cinchona alkaloids, can be used to achieve high enantioselectivity. wikipedia.orgmdpi.comrsc.org These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack. rsc.org

Chiral Lewis Acid Catalysis : Chiral metal complexes can coordinate to the malonate's carbonyl groups, acting as a chiral Lewis acid to shield one face of the molecule. nih.gov This allows the nucleophile to attack from the less hindered face, inducing high enantioselectivity. Heterobimetallic complexes, such as the Ga-Na-BINOL system developed by Shibasaki, have proven highly effective in catalyzing asymmetric Michael additions with excellent yields and enantiomeric excesses (ee). nih.govresearchgate.net

Table 2: Catalytic Approaches for Asymmetric Michael Addition

| Catalyst Type | Example Catalyst Class | Expected Outcome |

|---|---|---|

| Organocatalyst | Cinchona Alkaloid-derived Thioureas/Squaramides | High enantioselectivity (ee) |

| Chiral Lewis Acid | Shibasaki's Heterobimetallic Complexes | High enantioselectivity (ee) and diastereoselectivity (dr) |

When the nucleophile is tethered to the main structure of the this compound framework, an intramolecular Michael addition can occur. This strategy is a powerful tool for the construction of complex cyclic and spirocyclic ring systems. The reaction leads to the formation of a new ring, with the stereochemistry often being controlled by the conformational constraints of the transition state. Palladium-catalyzed difunctionalization reactions, where a tethered malonate anion attacks an alkene, exemplify a related strategy for building substituted cyclopentanes with high diastereoselectivity. nih.gov Such intramolecular cyclizations are highly valuable for synthesizing intricate molecular architectures from linear precursors.

Cycloaddition Reactions

The activated double bond of this compound can also participate as a 2π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. fiveable.me

In a [4+2] cycloaddition, this compound acts as the dienophile ("diene-loving" component), reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing ester groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich dienes. masterorganicchemistry.comnih.gov

The reactivity and conditions for these cycloadditions depend on the nature of the diene:

Highly Reactive Dienes : With electron-rich and conformationally locked dienes like cyclopentadiene, the reaction may proceed under thermal conditions to form the corresponding spiro-norbornene derivative. mdpi.com

Less Reactive Dienes : For less reactive, acyclic dienes such as isoprene (B109036) or 2,3-dimethylbutadiene, catalytic activation is often necessary. mdpi.com Lewis acids (e.g., ZnI₂, AlCl₃) can coordinate to the carbonyl oxygens of the malonate, further increasing the electrophilicity of the double bond and promoting the cycloaddition. mdpi.com

Table 3: Diels-Alder Reactivity with Various Dienes

| Diene | Reactivity | Typical Conditions |

|---|---|---|

| Cyclopentadiene | High | Thermal (e.g., refluxing chloroform) mdpi.com |

| Cyclohexadiene | Moderate | Lewis Acid Catalysis (e.g., ZnI₂) mdpi.com |

| 2,3-Dimethylbutadiene | Moderate-Low | Lewis Acid Catalysis (e.g., ZnI₂, AlCl₃) mdpi.com |

These reactions are typically stereospecific and regioselective, providing a robust method for synthesizing complex spirocyclic compounds containing a cyclopropylmethyl group. mdpi.com

[3+2] Cycloadditions for the Synthesis of Heterocyclic Frameworks

The electron-deficient nature of the carbon-carbon double bond in this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This reactivity provides a powerful and highly selective pathway for the synthesis of complex five-membered heterocyclic frameworks, which are significant structural motifs in biologically active molecules and natural products. scielo.org.mxastate.edursc.org These reactions are typically bimolecular and involve the concerted or stepwise addition of a 1,3-dipole to the activated alkene. scielo.org.mx

Common 1,3-dipoles employed in these transformations include nitrones and azomethine ylides. scielo.org.mxnih.govrsc.org The reaction with nitrones, for instance, leads to the formation of isoxazolidine (B1194047) rings. Computational studies on similar systems, such as the reaction between a nitrone and dimethyl maleate, indicate that these cycloadditions are often kinetically controlled and can exhibit high stereoselectivity, favoring the endo product. scielo.org.mx

Table 1: Representative [3+2] Cycloaddition Reactions This table is based on established reactivity patterns of activated alkenes.

| 1,3-Dipole | Resulting Heterocyclic Framework |

|---|---|

| Nitrone | Isoxazolidine |

| Azomethine Ylide | Pyrrolidine |

| Diazoalkane | Pyrazoline |

| Organic Azide | Triazoline |

Cyclopropanation Reactions

The exocyclic double bond of this compound is susceptible to cyclopropanation, a reaction that generates a spirocyclic system containing two fused three-membered rings. Such structures are of significant interest in medicinal chemistry due to their unique conformational properties. The primary methods for this transformation involve reactions with carbenoids or ylides. wikipedia.org

Reactivity with Carbenoids and Ylides

This compound serves as an effective substrate for cyclopropanation with various reagents. The reaction with carbenes or carbenoids, often generated from diazo compounds in the presence of a metal catalyst like rhodium or copper, is a common approach. organic-chemistry.orgresearchgate.net For example, the use of dimethyl diazomalonate would yield a highly functionalized spiro compound with two geminal diester groups on the newly formed ring. researchgate.net

Alternatively, the Johnson-Corey-Chaykovsky reaction, which employs sulfur ylides, is a powerful method for cyclopropanation of electron-deficient alkenes. wikipedia.orgmdpi.com The reaction typically involves a dimethylsulfoxonium methylide or dimethylsulfonium methylide. wikipedia.orgpku.edu.cn For α,β-unsaturated systems like the target molecule, sulfoxonium ylides tend to favor 1,4-conjugate addition, leading to the desired cyclopropane (B1198618) product, whereas sulfonium (B1226848) ylides may yield epoxides via 1,2-addition to a carbonyl group. wikipedia.orgpku.edu.cn

Table 2: Reagents for Cyclopropanation

| Reagent Type | Specific Example | Expected Product |

|---|---|---|

| Carbenoid | Dimethyl diazomalonate + Rh₂(OAc)₄ | Spiro[2.2]pentane-1,1,4,4-tetracarboxylate derivative |

| Sulfur Ylide | Dimethylsulfoxonium methylide | Dimethyl 2-spiro[2.2]pentan-1-ylidenemalonate |

| Simmons-Smith Reagent | Diiodomethane and Zinc-Copper couple | Dimethyl 2-spiro[2.2]pentan-1-ylidenemalonate |

Elucidation of Cyclopropane Ring Formation Mechanisms

The mechanisms of cyclopropane ring formation are dependent on the reagent used.

Reaction with Carbenoids: The addition of a metal-carbene to the alkene is generally considered a concerted process. wikipedia.org This cheletropic reaction proceeds through a transition state where the two new carbon-carbon bonds are formed simultaneously in a syn-addition manner, preserving the stereochemistry of the alkene. wikipedia.org When diazo compounds are used without a metal catalyst, the reaction may proceed via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then expels nitrogen gas upon thermal or photochemical treatment to yield the cyclopropane, sometimes through a diradical species. wikipedia.org

Reaction with Ylides (Johnson-Corey-Chaykovsky Reaction): The mechanism for the reaction of a sulfur ylide with an α,β-unsaturated ester like this compound is a Michael-Initiated Ring-Closure (MIRC) process. wikipedia.orgmdpi.com It involves two key steps:

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the β-carbon of the activated alkene in a 1,4-conjugate addition. This forms a zwitterionic intermediate, specifically an enolate. mdpi.compku.edu.cn

Intramolecular Cyclization: The enolate then undergoes an intramolecular S_N2 reaction, where the carbanion attacks the carbon bearing the sulfonium group, displacing the neutral dialkyl sulfide (B99878) (e.g., dimethyl sulfoxide (B87167) or dimethyl sulfide) and forming the new three-membered ring. wikipedia.orgstackexchange.com

Metal-Catalyzed Transformations

Catalytic Hydrogenation and Reduction Pathways

The structure of this compound offers multiple sites for reduction, primarily the carbon-carbon double bond and the two ester functionalities. The outcome of the reduction is highly dependent on the catalyst and reaction conditions.

Hydrogenation of the Alkene: The exocyclic C=C double bond can be readily reduced under standard catalytic hydrogenation conditions. This typically involves using hydrogen gas with a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst at low pressure and ambient temperature to yield dimethyl 2-(cyclopropylmethyl)malonate.

Reduction of Ester Groups: The reduction of the malonate esters to the corresponding 1,3-diol requires more forcing conditions or more potent reducing agents. While complex metal hydrides like lithium aluminum hydride are effective, catalytic hydrogenation can also achieve this transformation. Studies on the hydrogenation of related compounds like dimethyl oxalate (B1200264) (DMO) show that copper-based catalysts (e.g., Cu/SiO₂, Cu/KIT-6) are highly effective for the selective reduction of esters to alcohols, such as ethylene (B1197577) glycol or methyl glycolate. nih.govrsc.org The synergy between Cu⁰ and Cu⁺ sites on the catalyst surface is often crucial for high activity and selectivity. rsc.org Applying similar conditions to dimethyl 2-(cyclopropylmethyl)malonate (after initial alkene reduction) would be expected to produce 2-(cyclopropylmethyl)propane-1,3-diol.

Table 3: Potential Reduction Products

| Reagent/Catalyst | Conditions | Primary Product |

|---|---|---|

| H₂, Pd/C | Low pressure, RT | Dimethyl 2-(cyclopropylmethyl)malonate |

| H₂, Copper Chromite | High pressure, High temp. | 2-(cyclopropylmethyl)propane-1,3-diol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether/THF | 2-(cyclopropylmethylene)propane-1,3-diol |

Olefin Metathesis and Cross-Coupling Applications

The terminal alkene functionality of this compound makes it a potential candidate for powerful carbon-carbon bond-forming reactions such as olefin metathesis and cross-coupling.

Olefin Metathesis: Olefin metathesis is a reaction that redistributes alkene fragments via the cleavage and regeneration of C=C double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orglibretexts.org As a terminal alkene, this compound could participate in cross-metathesis (CM) with other olefins. libretexts.org This would allow for the introduction of various alkyl or aryl substituents at the methylene (B1212753) position, leading to a diverse range of functionalized malonates while releasing ethene as a byproduct. Ring-closing metathesis (RCM) would not be applicable unless another double bond is present elsewhere in the molecule. wikipedia.org

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for constructing C-C bonds. nih.gov While the alkene itself could potentially be used in reactions like the Heck reaction, the malonate moiety offers another handle for coupling. The acidic α-proton of the malonate can be removed to form an enolate, which can act as a nucleophile in cross-coupling reactions. For instance, copper- and palladium-catalyzed methods have been developed for the cross-coupling of malonate anions with aryl or vinyl halides. researchgate.net Furthermore, related cyclopropyl-containing molecules, such as cyclopropylboronic acids, are known to participate effectively in Suzuki cross-coupling reactions with allylic or aryl halides, suggesting that derivatives of the title compound could be valuable coupling partners. organic-chemistry.orgnih.gov

Radical-Mediated Processes

The reactivity of this compound in radical-mediated processes is largely dictated by the interplay between its two key functional groups: the activated alkene of the malonate moiety and the strained cyclopropane ring. Research into analogous systems, particularly the reactions of methylenecyclopropanes with malonate derivatives, provides significant insight into the expected reaction pathways. The primary radical process observed is an oxidative radical ring-opening and cyclization cascade.

A key example of this reactivity is the manganese(III) acetate-mediated reaction between methylenecyclopropanes and malonic acid esters. nih.gov This process provides a framework for understanding how this compound would likely behave under similar radical conditions. The reaction is initiated by the formation of a malonyl radical from the malonate ester under the action of an oxidizing agent like Mn(OAc)₃.

The proposed mechanism for the radical-mediated transformation of this compound proceeds as follows:

Radical Initiation: An initiator, such as manganese(III) acetate (B1210297), abstracts a hydrogen atom from a suitable donor (or from another molecule of the malonate itself) to generate a radical.

Radical Addition: This initiating radical adds to the exocyclic double bond of the this compound. This addition forms a tertiary radical intermediate, which is stabilized by the adjacent cyclopropyl group.

Ring-Opening: The highly strained cyclopropylmethyl radical rapidly undergoes a characteristic ring-opening. rsc.orgrsc.org This is an essentially irreversible process that relieves the ring strain and results in the formation of a more stable homoallylic radical. This ring-opening is a hallmark of cyclopropylmethyl radical chemistry. rsc.org

Intramolecular Cyclization: The newly formed radical can then undergo an intramolecular cyclization, particularly if an aryl group is present in a suitable position on the original molecule, leading to the formation of new ring systems such as dihydronaphthalenes. nih.govcolab.ws

Termination/Propagation: The resulting cyclic radical is then oxidized and subsequently deprotonated to yield the final, stable product, regenerating the catalytic radical species in a chain process.

This type of radical cascade reaction is a powerful method for the construction of complex cyclic and polycyclic molecules from relatively simple starting materials. The specific outcomes are highly dependent on the reaction conditions and the substitution pattern of the starting materials.

The table below summarizes the key steps and intermediates in a representative radical-mediated process involving a cyclopropylmethylene malonate derivative. nih.gov

| Step | Description | Intermediate/Product | Key Features |

| 1 | Radical Initiation | Malonyl Radical | Generated by an oxidizing agent like Mn(OAc)₃. |

| 2 | Radical Addition | Tertiary Cyclopropylmethyl Radical | Addition to the exocyclic double bond. |

| 3 | Ring-Opening | Homoallylic Radical | Rapid, irreversible cleavage of the cyclopropane ring. rsc.orgrsc.org |

| 4 | Intramolecular Cyclization | Cyclic Radical Intermediate | Formation of a new ring structure (e.g., six-membered ring). nih.gov |

| 5 | Oxidation & Deprotonation | Final Aromatic Product | Leads to the stable, aromatized final product. |

Synthetic Applications and Utility in Complex Molecule Synthesis

Role as a Versatile C3 Building Block in Organic Synthesis

Dimethyl 2-(cyclopropylmethylene)malonate serves as a highly functionalized three-carbon (C3) building block. The core of its reactivity lies in the electron-deficient double bond, which is activated by two adjacent electron-withdrawing methyl ester groups. This arrangement makes the compound an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. The presence of the cyclopropyl (B3062369) group introduces unique steric and electronic properties, influencing the reactivity and stability of the molecule and its derivatives.

Alkylidene and arylidene malonates are recognized as valuable precursors for Michael addition reactions, a cornerstone of carbon-carbon bond formation. researchgate.net These reactions allow for the construction of more complex molecular structures. The general reactivity of these compounds as Michael acceptors provides a reliable method for creating chiral building blocks, often with high levels of enantioselectivity when chiral catalysts are employed. nih.govresearchgate.net

The activated double bond in this compound is susceptible to cyclopropanation reactions, leading to the formation of highly substituted cyclopropane (B1198618) derivatives. One common strategy involves the reaction with sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, in a Corey-Chaykovsky reaction. This process would yield a spirocyclic compound containing two fused cyclopropane rings and the gem-dicarbonyl moiety.

Another approach is the addition of a carbene or carbenoid to the double bond. While specific examples utilizing this compound are not prevalent in the literature, the general methodology of using diazo compounds in the presence of a metal catalyst (e.g., rhodium or copper) for cyclopropanation of electron-deficient alkenes is a well-established synthetic tool. Biocatalytic methods, using engineered enzymes, have also been developed for the stereoselective cyclopropanation of olefins with diazo reagents to produce enantioenriched cyclopropane products. utdallas.edu

Table 1: Potential Reactions for Substituted Cyclopropane Synthesis

| Reactant | Reagent/Catalyst | Product Type |

|---|---|---|

| This compound | Dimethylsulfoxonium methylide | Spiro[2.2]pentane-1,1-dicarboxylate |

The reactivity of this compound as a Michael acceptor is a gateway to various annulation (ring-forming) strategies. The initial Michael addition of a dinucleophile, or a nucleophile containing a latent electrophilic site, can be followed by an intramolecular cyclization to construct a variety of ring systems.

For instance, reaction with a β-ketoester in the presence of a base could initiate a Michael addition, followed by an intramolecular aldol (B89426) or Claisen-type condensation to afford a substituted cyclohexanone (B45756) or cyclopentanone (B42830) ring system. Similarly, cyclocondensation reactions with 1,3-dinucleophiles are a powerful method for synthesizing six-membered heterocycles. mdpi.comresearchgate.net Malonate derivatives are known to react with compounds like amidines or ureas at elevated temperatures or with basic catalysis to form heterocycles such as pyrimidines. mdpi.com The reaction of a malonate derivative with a dinucleophile can lead to the formation of 5-, 6-, and 7-membered rings. researchgate.net

Table 2: Illustrative Annulation Strategies

| Reactant | Dinucleophile | Potential Product |

|---|---|---|

| This compound | Ethyl acetoacetate | Substituted cyclohexenone |

| This compound | Guanidine | Substituted dihydropyrimidine |

Application in Natural Product Synthesis

While direct applications of this compound in completed total syntheses of natural products are not widely documented, its structural motifs are found in numerous biologically active molecules. The cyclopropane ring is a key feature in many natural products, imparting specific conformational constraints and metabolic stability. Organophosphonate compounds containing cyclopropane rings, for example, have been identified as potent drug candidates for treating conditions like heart failure. utdallas.edu

The compound's structure makes it a valuable potential intermediate. The malonate portion can be readily converted into other functional groups or removed entirely via decarboxylation after hydrolysis. This versatility allows chemists to introduce the cyclopropylmethylene unit into a larger molecule and then modify the malonate handle as needed. Asymmetric Michael additions using stabilized nucleophiles like dimethyl malonate are a reliable way to create chiral building blocks for natural product synthesis. nih.govresearchgate.net For example, the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074) is a key step in producing a chiral intermediate on a large scale. nih.govnih.gov

From a common intermediate derived from this compound, multiple synthetic pathways can be envisioned. The dual ester functionality allows for selective manipulation. For example, one ester group could be saponified and converted to an acid chloride, which could then participate in an intramolecular Friedel-Crafts acylation if an appropriate aromatic ring is present in the molecule. Alternatively, both ester groups can be reduced to alcohols, creating a diol that can be further functionalized. This ability to serve as a starting point for divergent, or branching, synthetic routes is highly valuable in creating libraries of related compounds for biological screening or in the synthesis of complex natural products.

Functionalization and Derivatization Strategies

This compound is amenable to a variety of functionalization and derivatization reactions, further extending its synthetic utility.

Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. Gentle heating of the malonic acid derivative typically leads to facile decarboxylation, yielding cyclopropylmethylenepropanoic acid.

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride, affording a 1,3-diol.

Conjugate Addition: As previously discussed, the double bond readily undergoes conjugate addition with a wide array of soft nucleophiles, including organocuprates, thiols, and enamines.

Hydrogenation: The carbon-carbon double bond can be selectively hydrogenated using catalysts such as palladium on carbon (Pd/C) to yield dimethyl 2-(cyclopropylmethyl)malonate.

Cyclopropyl Ring Opening: Under certain conditions, such as treatment with strong acids or transition metals, the strained cyclopropane ring can undergo ring-opening reactions, providing access to linear or other cyclic structures. This reactivity adds another layer of synthetic potential.

These derivatization strategies allow for the transformation of the initial building block into a wide range of other valuable synthetic intermediates.

Modifications of the Malonate Ester Groups

The dicarbonyl functionality of the malonate ester in this compound is a hub for a variety of chemical transformations, including hydrolysis, transesterification, and decarboxylation. These reactions are fundamental to the application of malonic esters in the synthesis of more complex molecules.

Selective monohydrolysis of dialkyl malonates can be achieved with high efficiency. researchgate.net For instance, the use of potassium hydroxide (B78521) in a cosolvent like THF or acetonitrile (B52724) at low temperatures allows for the formation of the corresponding half-esters in high yields without inducing decarboxylation. researchgate.net While specific studies on this compound are not prevalent, the general principles of malonate hydrolysis are well-established. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been studied under various conditions. nih.govbeilstein-journals.org It was found that under mild basic or acidic conditions, the ester can be resistant to hydrolysis, but vigorous conditions with a mixture of hydrobromic acid and acetic acid can lead to both hydrolysis and decarboxylation to afford 2-(perfluorophenyl)acetic acid in good yield. nih.govbeilstein-journals.org

Transesterification of dimethyl malonate to other dialkyl malonates can be performed with high purity and yield. For instance, the transesterification of dimethyl malonate to diethyl malonate using tetraethyl titanate as a catalyst has been reported to achieve yields of 97 to 98% with a purity of ≥99.8%. google.com Other catalysts, such as organotin compounds, have also been employed for this transformation. google.com The use of heterogeneous catalysts like zeolites and modified potassium carbonate has also been explored for the transesterification of dimethyl carbonate, a related reaction. researchgate.net

Decarboxylation is a key reaction of malonic esters, typically following hydrolysis, to produce a substituted carboxylic acid. This process is a cornerstone of the malonic ester synthesis. rsc.org The decarboxylation of malonic acid derivatives can be carried out under thermal conditions, sometimes in the presence of a high-boiling point solvent. nps.edu Microwave-assisted decarboxylation of malonic acid derivatives has been shown to be a rapid and efficient method, often proceeding without the need for a solvent or catalyst. nps.edu A transition-metal-free method for the decarboxylation of dimethyl malonate has also been developed, which combines hydrolysis, decarboxylation, and nucleophilic substitution in a single process. rsc.org

Table 1: Representative Reactions of Malonate Ester Groups

| Transformation | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Monohydrolysis | 0.8-1.2 equiv. aq. KOH, THF or MeCN, 0 °C | Half-ester | High | researchgate.net |

| Hydrolysis & Decarboxylation | HBr, AcOH, reflux | Substituted Acetic Acid | 63 | nih.govbeilstein-journals.org |

| Transesterification | Tetraethyl titanate, Ethanol | Diethyl malonate | 97-98 | google.com |

| Decarboxylation | Microwave, solvent-free | Carboxylic Acid | High | nps.edu |

| Decarboxylation Coupling | TBAI/TBHP | α-Amino acid ester | - | rsc.org |

Note: The yields and conditions are based on general malonate chemistry and may vary for this compound.

Transformations of the Cyclopropyl Moiety

The cyclopropyl group in this compound is a source of unique reactivity due to its inherent ring strain, which is estimated to be around 27.5 kcal/mol. This strain can be released through various ring-opening reactions, making the cyclopropyl moiety a valuable three-carbon synthon.

The presence of the electron-withdrawing malonate group activates the cyclopropane ring, categorizing it as a donor-acceptor cyclopropane. These types of cyclopropanes are known to undergo ring-opening reactions with a variety of nucleophiles, often catalyzed by Lewis acids. researchgate.net For example, reactions with amines can lead to γ-amino esters.

Ring-opening of cyclopropanes can also be initiated by radicals. nih.gov For instance, photolytically generated bromine atoms can open the cyclopropane ring, leading to addition products. nps.edu The reaction of methylenecyclopropanes with radical initiators can lead to the formation of homoallylic compounds. nih.gov Given the structure of this compound, it is plausible that it could undergo similar radical-mediated ring-opening and subsequent functionalization.

Furthermore, the cyclopropyl group can participate in cycloaddition reactions. The polarization of the activated carbon-carbon bond in donor-acceptor cyclopropanes makes them suitable synthons for formal cycloaddition/annulation reactions. researchgate.net An intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates has been reported to proceed through a sequence involving Michael addition, cyclopropanation, and subsequent ring-opening of the cyclopropane intermediate to form functionalized cyclopentenes. acs.org

Table 2: Potential Transformations of the Cyclopropyl Moiety

| Transformation | Reagent/Condition | Product Type | Reference |

| Nucleophilic Ring-Opening | Amines, Lewis Acid | γ-Amino esters | |

| Radical Ring-Opening | Bromine atoms (photolysis) | 1,3-Dihaloadducts | nps.edu |

| Cycloaddition/Annulation | 1-Methylimidazolium thiocyanate | Pyrrolidine-2-thiones | researchgate.net |

| Cascade Cyclization | Conjugated dieneimines, NaOH | Functionalized cyclopentenes | acs.org |

Note: These are potential transformations based on the reactivity of similar cyclopropyl systems and have not been specifically reported for this compound.

Potential in Materials Chemistry and Polymer Science

The unique chemical structure of this compound suggests potential applications in the fields of materials chemistry and polymer science. Malonate-based compounds have been investigated for their optical properties. For example, organic conjugated molecules containing a dimethyl malonate unit have been synthesized and shown to exhibit intense absorption bands and have been studied for their application in anti-blue light lenses. researchgate.netpharmaguideline.com These properties are attributed to intramolecular charge transfer characteristics, indicating that derivatives of this compound could be explored for similar optical applications. researchgate.netpharmaguideline.com

In the realm of polymer science, methylidene malonates are known to undergo anionic polymerization. nih.govrsc.orgrsc.org Specifically, diethyl methylidene malonate, a closely related compound, has been polymerized from polyolefin copolymer surfaces under ambient conditions. rsc.orgrsc.org This suggests that this compound could also serve as a monomer for anionic polymerization, potentially leading to polymers with novel properties conferred by the pendant cyclopropylmethylene group. The polymerization of such monomers can be initiated by a variety of species, including carboxylates, and can be used to create coatings and adhesives. nih.govrsc.orgrsc.org The resulting polymers could have applications in high-performance coatings, where the cyclopropyl group might offer opportunities for post-polymerization modification or cross-linking. While free radical polymerization of dialkyl methylene (B1212753) malonates has been described, anionic polymerization in solution offers better control over polymer properties like molecular weight and distribution. google.com

Stereochemical Investigations and Control in Reactions of Dimethyl 2 Cyclopropylmethylene Malonate

Diastereoselectivity Studies

The diastereoselectivity in reactions of dimethyl 2-(cyclopropylmethylene)malonate and related D-A cyclopropanes is profoundly influenced by the nature of the reacting partner, the catalyst, and the reaction conditions. In cycloaddition reactions, for instance, the facial selectivity of the approach of the dienophile or dipolarophile to the cyclopropane-derived intermediate is a key determinant of the diastereomeric ratio of the products.

Research on analogous donor-acceptor cyclopropanes has shown that the steric bulk of the substituents on both the cyclopropane (B1198618) and the reacting partner can direct the formation of one diastereomer over another. For example, in [3+2] cycloaddition reactions, the approach of the three-carbon unit derived from the cyclopropane to the dipolarophile often proceeds in a manner that minimizes steric interactions, leading to high diastereoselectivity. frontiersin.org A study on the NaOH-promoted chemo- and diastereoselective (3+2) cycloaddition of D-A cyclopropanes with α,β-unsaturated enamides resulted in the formation of spirocyclopentane derivatives as single diastereomers. frontiersin.org

| Entry | Cyclopropane Substituent (R) | Enamide Substituent (R') | Product Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | H | >99:1 | 92 |

| 2 | 4-MeC₆H₄ | H | >99:1 | 95 |

| 3 | 4-ClC₆H₄ | H | >99:1 | 90 |

| 4 | 2-Thienyl | Me | >99:1 | 88 |

Enantioselective Transformations through Chiral Catalysis

The development of enantioselective transformations of D-A cyclopropanes, including those analogous to this compound, has been a major focus of research. Chiral catalysis, employing either metal complexes with chiral ligands or organocatalysts, has emerged as a powerful tool for achieving high levels of enantioselectivity.

In the realm of organocatalysis, chiral Brønsted bases have been successfully employed in enantioselective (8+3) cycloadditions of D-A cyclopropanes. nih.gov These catalysts can activate the cyclopropane through deprotonation, leading to a chiral ion pair that subsequently reacts with high enantiocontrol. Similarly, chiral phase-transfer catalysts have been utilized for the enantioselective α-alkylation of malonates, a reaction type that is mechanistically related to the nucleophilic opening of D-A cyclopropanes. frontiersin.org

Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters, which share mechanistic features with potential reactions of this compound, have been shown to proceed with high enantioselectivity using chiral phosphinooxazoline/nickel complexes. nih.gov

| Entry | Malonate | Enone | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl malonate | Chalcone | Chiral N,N'-Dioxide-Yttrium(III) | 95 | 98 |

| 2 | Diethyl malonate | Cyclohexenone | Chiral Thiourea | 92 | 91 |

| 3 | Dibenzyl malonate | 2-Cyclopenten-1-one (B42074) | La-linked-BINOL | 99 | 90 |

Mechanistic Insights into Stereocontrol and Induction

Understanding the mechanism of stereocontrol is paramount for the rational design of new catalysts and reactions. In many catalytically controlled reactions of D-A cyclopropanes, the formation of a transient chiral intermediate is the key stereodetermining step.

Computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the transition states of these reactions. nih.gov For instance, in the Brønsted base-catalyzed cycloaddition of D-A cyclopropanes, DFT calculations have shown that the catalyst activates both the cyclopropane and its reaction partner, with the ring-closure being the stereodetermining step. nih.gov These calculations can elucidate the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the facial selectivity of the reaction.

In metal-catalyzed reactions, the geometry of the metal-ligand complex plays a crucial role in dictating the stereochemical outcome. The chiral ligand creates a chiral pocket around the metal center, forcing the substrates to approach in a specific orientation, thereby leading to high enantioselectivity.

Development of Chiral Catalysts and Auxiliaries

The quest for higher efficiency and selectivity has driven the continuous development of new chiral catalysts and auxiliaries for reactions involving malonates and related compounds. Bifunctional catalysts, which possess both a Lewis acidic and a Brønsted basic site, have shown great promise in activating both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity.

The use of chiral auxiliaries attached to the malonate ester offers an alternative strategy for stereocontrol. Although this approach requires additional steps for the attachment and removal of the auxiliary, it can provide high levels of stereoselectivity in cases where a suitable chiral catalyst has not yet been identified.

Recent advancements in catalyst design include the development of more rigid and sterically demanding ligands for metal catalysts, as well as novel organocatalyst scaffolds. For example, highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates has been achieved using engineered carbene transferases, highlighting the potential of biocatalysis in this field. utdallas.edu

Computational and Theoretical Chemistry Studies on Dimethyl 2 Cyclopropylmethylene Malonate

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. mdpi.comfrontiersin.org The analysis of Dimethyl 2-(cyclopropylmethylene)malonate's electronic structure involves examining its molecular orbitals, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. frontiersin.org For this compound, the HOMO is likely to be located on the electron-rich π-system of the cyclopropylmethylene group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon-carbon double bond and the carbonyl carbons of the malonate group, highlighting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.com By calculating properties such as electronegativity, chemical hardness, and the Fukui function, it is possible to predict the most probable sites for various types of reactions. For instance, the electrophilic and nucleophilic Parr functions can pinpoint the exact atoms most susceptible to attack. frontiersin.org In the case of this compound, the methylene (B1212753) carbon adjacent to the cyclopropyl (B3062369) ring and the carbonyl carbons are predicted to be key reactive centers.

A table summarizing the predicted electronic properties and reactivity indicators for this compound, based on general principles of related structures, is presented below.

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

| HOMO Location | Concentrated on the C=C double bond and cyclopropyl group. | Susceptible to electrophilic attack. |

| LUMO Location | Distributed over the malonate ester groups and the methylene carbon. | Prone to nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderately low. | Indicates good reactivity. |

| Electrostatic Potential | Negative potential around the carbonyl oxygens; positive potential near the methylene proton and cyclopropyl protons. | Guides interactions with charged species. |

| Fukui Functions | High values on the exocyclic methylene carbon for nucleophilic attack and on the carbonyl carbons for electrophilic attack. | Pinpoints specific atomic sites of reaction. |

Reaction Pathway Calculations and Transition State Analysis

Understanding the mechanism of reactions involving this compound requires the calculation of reaction pathways and the characterization of transition states. These calculations are crucial for determining the feasibility and kinetics of a given transformation. A notable reaction for this compound is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Computational studies on the Michael reaction of related compounds, such as dimethyl malonate with α,β-unsaturated ketones, have shown that the reaction proceeds through a stepwise mechanism involving the formation of an enolate intermediate followed by the carbon-carbon bond-forming step. researchgate.net The energy profile of such a reaction can be meticulously mapped, revealing the activation energies for each step. The structure of the transition state for the C-C bond formation is of particular interest, as it dictates the stereochemical outcome of the reaction. researchgate.net

For this compound, a similar approach can be employed to study its reactions. For example, in a conjugate addition, the cyclopropyl group can influence the stability and geometry of the transition state. The strain of the three-membered ring might be released or altered during the reaction, a factor that can be quantified through transition state analysis. The calculated vibrational frequencies of the transition state structure are used to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

Below is a hypothetical data table illustrating the kind of information obtained from reaction pathway calculations for a Michael addition to this compound.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Key Geometric Features |

| 1. Enolate Formation | Malonate Enolate | ~5-10 | Planarization of the enolate carbon. |

| 2. C-C Bond Formation | Transition State 1 (TS1) | ~15-20 | Elongated new C-C bond; partial re-hybridization of carbons. |

| 3. Protonation | Product Enolate | Low barrier | Formation of the final product. |

Conformational Analysis of the Compound and its Intermediates

The three-dimensional structure of a molecule and its reaction intermediates can significantly impact its reactivity. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Computational studies on simpler molecules like dimethyl malonate have revealed the existence of multiple low-energy conformers. researchgate.net These studies, often employing methods like MP2 or DFT, show that different arrangements of the two ester groups relative to each other lead to conformers of varying stability. researchgate.net The energy barriers for interconversion between these conformers are typically low. researchgate.net

For this compound, the rotation around the C-C single bonds of the malonate moiety, as well as the orientation of the cyclopropyl group, will define its conformational space. The interactions between the cyclopropyl ring and the ester groups can lead to unique, stable conformations that might influence the accessibility of the reactive sites. For instance, certain conformations might shield the methylene group, thereby hindering a potential reaction.

A conformational analysis would typically generate a potential energy surface, highlighting the various minima (stable conformers) and saddle points (transition states for conformational change). The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Predicted Population at 298 K (%) |

| Conformer A (Global Minimum) | 0.00 | Specific angles for C-C-C=C and O=C-C-C=C | High |

| Conformer B | 1.5 | Altered dihedral angles of the ester groups | Moderate |

| Conformer C | 3.2 | Different orientation of the cyclopropyl group | Low |

Quantum Chemical Characterization of Reaction Energetics

For reactions involving this compound, such as its hydrolysis, reduction, or participation in cycloaddition reactions, quantum chemistry can offer detailed energetic profiles. For example, the ring-opening reactions of the cyclopropyl group are often thermodynamically favorable due to the release of ring strain. Computational chemistry can precisely quantify this energetic gain.

The accuracy of these calculations is highly dependent on the level of theory and basis set employed. High-level methods, such as coupled-cluster theory, can provide very accurate energies, though at a significant computational cost. DFT methods often provide a good balance of accuracy and efficiency for many chemical systems.

A summary of hypothetical reaction energetics for a reaction of this compound is provided in the table below.

| Reaction Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) | Thermodynamic Feasibility |

| Hydrolysis of one ester group | -5.2 | +2.1 | -5.8 | Spontaneous |

| Hydrogenation of the C=C bond | -28.7 | -25.4 | -21.1 | Highly Spontaneous |

| [2+2] Cycloaddition with an alkene | -15.3 | -35.8 | -4.6 | Spontaneous |

Advanced Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of functionalized cyclopropanes and activated olefins like Dimethyl 2-(cyclopropylmethylene)malonate relies heavily on catalytic methods. Future research is focused on developing novel catalytic systems that offer superior control over reactivity and stereoselectivity. A primary goal is the asymmetric synthesis of chiral derivatives, which are valuable building blocks in medicinal chemistry. nih.govfrontiersin.org

Key research directions include:

Heterobimetallic Catalysis : Systems that incorporate two different metals, such as a Lewis acid and a Brønsted base, can mimic the synergistic activity of enzymes. nih.govresearchgate.net These "chemzymes" can enhance the reactivity of both the substrate and the reagent while controlling the stereochemical outcome, as demonstrated in asymmetric Michael additions of malonates. nih.govresearchgate.net

Chiral Organocatalysis : The use of small organic molecules as catalysts, particularly under phase-transfer conditions, presents an efficient route for the enantioselective alkylation of malonates. frontiersin.orgnih.gov Developing new binaphthyl-modified chiral quaternary ammonium (B1175870) salts could lead to high yields and excellent enantioselectivities (up to 98% ee) for related structures. frontiersin.org

Gold and Nickel-Based Catalysis : Chiral gold(I)-carbene and nickel-phosphine complexes have shown promise in catalyzing enantioselective cyclopropanation and desymmetrizing arylative cyclizations, respectively. nih.govmdpi.com Future work will involve designing more robust ligands that can improve enantioselectivity across a broader range of substrates and reaction conditions. nih.govmdpi.com While gold catalysts can achieve high cis-selectivity in cyclopropanation, the enantioselectivity can be highly dependent on the specific substrates, necessitating further catalyst optimization. mdpi.com

Table 1: Emerging Catalytic Systems and Their Potential

| Catalytic System | Type of Reaction | Key Advantages & Research Focus |

|---|---|---|

| Heterobimetallic Complexes (e.g., Ga-Na-BINOL) | Asymmetric Michael Addition, Cycloadditions | Mimics enzyme activity; enhances reactivity and positions reactants for high stereocontrol. nih.govresearchgate.net |

| Chiral Phase-Transfer Catalysts | Enantioselective α-Alkylation | High enantioselectivities (up to 98% ee) and chemical yields (up to 99%); applicable to creating chiral quaternary centers. frontiersin.orgnih.gov |

| Engineered Hemoproteins (e.g., Myoglobin (B1173299) variants) | Asymmetric Cyclopropanation | Utilizes inexpensive iron; offers high diastereo- and enantioselectivity, moving beyond traditional noble metal catalysts. nih.gov |

| Chiral Gold(I) and Nickel(I) Complexes | Enantioselective Cyclopropanation/Cyclization | Enables new domino reactions and provides access to highly functionalized chiral products. nih.govmdpi.com |

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing is a critical step for the industrial-scale production of specialty chemicals like this compound. Continuous processing offers enhanced safety, improved product quality, and greater efficiency. pharmoutsourcing.cominsights.bio

Future developments in this area include:

Adapting Condensation Reactions to Flow : The Knoevenagel condensation, a probable route to methylene (B1212753) malonates, is well-suited for adaptation to continuous flow systems. google.com Using packed-bed reactors with solid catalysts or microreactor technology can improve reaction times, yields, and safety, especially for potentially hazardous reactions.

Reactive Distillation : This process intensification technique combines chemical reaction and distillation in a single unit. researchgate.net For the synthesis and purification of malonate derivatives, reactive distillation could streamline production by continuously removing byproducts, thereby driving the reaction to completion and simplifying purification. researchgate.net

Scalable Cyclopropane (B1198618) Synthesis : While many methods exist for cyclopropanation, not all are suitable for large-scale synthesis due to safety concerns (e.g., use of diazomethane) or cost. researchgate.netorgsyn.org Flow chemistry can mitigate these risks by generating and consuming hazardous reagents in situ, allowing for the safe and scalable production of cyclopropane-containing intermediates. orgsyn.org Research into stable cyclopropene (B1174273) precursors also addresses challenges related to instability and scale-up. rsc.org

Table 2: Continuous Processing Techniques for Scalable Synthesis

| Processing Technique | Key Advantages | Relevance to this compound |

|---|---|---|

| Microreactor Technology | Superior heat transfer, enhanced safety, rapid mixing, precise control of reaction parameters. pharmoutsourcing.com | Ideal for controlling exothermic condensation or cyclopropanation reactions and for handling unstable intermediates. |

| Packed-Bed Reactors | Simplified catalyst separation, potential for catalyst reuse, continuous operation. | Can be used for heterogeneous catalysis in the Knoevenagel condensation step. |

| Reactive Distillation | Process intensification, increased conversion, simplified purification, energy savings. researchgate.net | Applicable to the hydrolysis of dimethyl malonate or related esterification/transesterification reactions. researchgate.net |

Exploration of Unconventional Reactivity Modes and Chemical Space

The unique structure of this compound, featuring a strained three-membered ring adjacent to an electron-deficient double bond, opens the door to unconventional reactivity beyond standard transformations.

Potential areas of exploration include:

Cycloaddition Reactions : The activated alkene component can act as a dienophile or dipolarophile in various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to construct more complex cyclic and heterocyclic systems. nih.govyoutube.com The donor-acceptor nature of the cyclopropane itself can also enable it to participate in [3+n] cycloadditions, offering pathways to larger ring systems. nih.gov

Ring-Opening Reactions : The inherent strain of the cyclopropane ring makes it susceptible to ring-opening under thermal, photochemical, or catalytic conditions. nih.govnih.gov This reactivity can be harnessed to generate linear chains with defined stereochemistry or to undergo rearrangement into different cyclic structures, such as cyclopentenes. Photoinduced ring-expansion could also be a viable pathway to access cyclobutene (B1205218) derivatives. utdallas.edu

Radical Transformations : Single-electron transfer (SET) to or from the molecule could initiate radical-mediated processes. nih.gov Reduction of the activated alkene could generate a radical anion, while oxidation could lead to a radical cation, both of which could undergo unique cyclization or ring-opening cascades to access novel chemical space.

Table 3: Unconventional Reactivity Modes

| Reactivity Mode | Description | Potential Products |

|---|---|---|

| [3+2] and [4+2] Cycloadditions | The activated C=C double bond reacts with 1,3-dipoles or dienes. nih.govyoutube.com | Five- and six-membered rings and heterocycles. |

| Catalytic Ring-Opening | The strained cyclopropane ring is opened using a catalyst (e.g., Lewis acid) to relieve ring strain. nih.gov | Functionalized linear alkanes or other cyclic systems (e.g., cyclopentenes). |

| Photoinduced Ring Expansion | Photochemical activation leads to rearrangement of the cyclopropylmethylidene system. utdallas.edu | Cyclobutene derivatives. utdallas.edu |

Potential in Bio-inspired Chemical Transformations

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. mt.com The structure of this compound makes it an interesting substrate for various bio-inspired transformations.

Future research avenues in this domain are:

Enzymatic Reduction : As an activated alkene, the compound is a potential substrate for ene-reductases (EREDs). nih.govacs.org These flavin-dependent enzymes can catalyze the highly stereoselective reduction of the carbon-carbon double bond, providing access to chiral dimethyl 2-cyclopropylmalonate. nih.govnih.gov

Engineered Metalloenzymes : Natural enzymes are often not optimized for non-natural reactions. However, directed evolution can be used to engineer enzymes like myoglobin and cytochrome P450 to perform abiological transformations. nih.govrochester.edu Such engineered biocatalysts could be developed to catalyze novel cyclopropanations, C-H functionalizations, or other carbene/nitrene transfer reactions on related substrates with high enantioselectivity. nih.govrochester.edu

Enzymatic Cascade Reactions : Biocatalysis allows for the creation of multi-enzyme cascade reactions in a single pot. One could envision a system where one enzyme synthesizes an intermediate that is then converted by a second enzyme. For instance, an engineered enzyme could perform an asymmetric cyclopropanation, followed by a hydrolase that selectively cleaves one of the methyl ester groups. nih.gov

Table 4: Bio-inspired Transformation Approaches

| Biocatalytic Approach | Enzyme Class/System | Potential Transformation |

|---|---|---|

| Asymmetric Reduction | 'Ene'-Reductases (EREDs) | Stereoselective reduction of the C=C double bond to produce chiral malonates. nih.govacs.org |

| Abiological Carbene Transfer | Engineered Hemoproteins (e.g., Myoglobin, Cytochrome P450) | Highly enantioselective synthesis of cyclopropyl (B3062369) ketones or esters from diazo compounds and olefins. nih.govrochester.edu |

| Selective Hydrolysis | Hydrolases (Lipases, Esterases) | Enantioselective hydrolysis of one of the two ester groups to form a chiral malonic monoacid. nih.gov |

| Ring Functionalization/Cleavage | Deaminases, Oxygenases | Exploration of how enzymes that process natural cyclopropyl-containing compounds interact with this substrate. nih.gov |

Q & A

Q. What synthetic methodologies are most effective for preparing dimethyl 2-(cyclopropylmethylene)malonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Alkylation : React dimethyl malonate with cyclopropylmethyl halides (e.g., bromide) in the presence of strong bases (e.g., NaOEt) to form the cyclopropane-substituted intermediate .

- Purification : Use silica gel chromatography (eluent: dichloromethane/methanol) and recrystallization (e.g., chloroform/hexane) to achieve >95% purity .

- Critical Parameters : Base strength, solvent polarity (e.g., DMF vs. DMSO), and temperature control during reflux (e.g., 70°C for 20 minutes) significantly impact yield and stereochemical outcomes .

Q. What spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals:

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1740 cm⁻¹ and C=C vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z ~212 (C₉H₁₂O₄) and fragmentation patterns verify structural integrity .

Advanced Research Questions

Q. How do electronic effects in the push-pull olefin system of this compound dictate its reactivity?

Methodological Answer: The compound’s “push-pull” alkene structure features:

Q. What computational strategies (e.g., DFT) can model the conformers and electronic properties of this compound?

Methodological Answer:

- Conformer Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts EZ or ZZa conformers based on torsion angles (e.g., 0° for Z vs. 180° for E) .

- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., α-carbon) for reaction site prediction .

- Thermodynamic Stability : Calculate Gibbs free energy differences (ΔG) between conformers (e.g., ZZa is more stable by ~2 kcal/mol due to intramolecular H-bonding) .

Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane-containing malonates?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro, fluoro) on the cyclopropane or aryl groups to isolate bioactive moieties .

- Kinetic Solubility Assays : Test solubility in PBS/DMSO mixtures to rule out false negatives from aggregation .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme targets (e.g., TLR4 inhibition in anti-inflammatory studies) .

Q. What experimental designs are recommended for studying the thermal degradation kinetics of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen (heating rate: 10°C/min) to determine decomposition onset (~200°C) .

- Arrhenius Parameters : Calculate activation energy (Eₐ) via isothermal studies at 150–250°C .

- Solvent Effects : Compare degradation rates in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to assess stabilization mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.